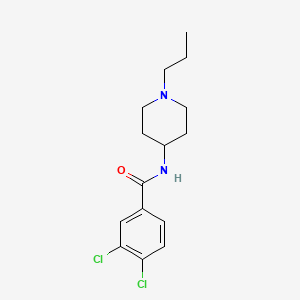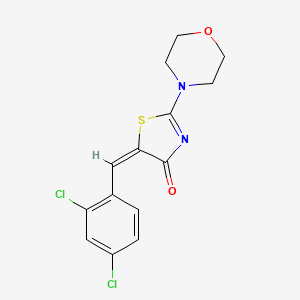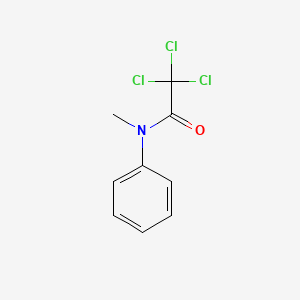
N-benzyl-2-chloro-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-2-chloro-4-methylbenzamide, commonly known as BCM, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BCM is a member of the benzamides family and has a molecular formula of C15H14ClNO. This compound is a white crystalline powder that is soluble in organic solvents such as methanol and ethanol.
科学的研究の応用
BCM has been extensively used in scientific research due to its potential applications in various fields. It has been found to be an effective inhibitor of histone deacetylases (HDACs) and has been used in epigenetic studies. HDACs are enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from histones, leading to chromatin condensation and gene silencing. BCM inhibits HDACs, leading to the accumulation of acetylated histones, which results in the activation of genes that are silenced in cancer cells. BCM has been used in cancer research as a potential therapeutic agent for the treatment of various cancers, including breast cancer, prostate cancer, and leukemia.
作用機序
BCM inhibits HDACs by binding to the active site of the enzyme and preventing the removal of acetyl groups from histones. This leads to the accumulation of acetylated histones, which results in the activation of genes that are silenced in cancer cells. BCM has been found to be a selective inhibitor of HDACs and does not affect other enzymes that regulate gene expression.
Biochemical and Physiological Effects
BCM has been found to have significant biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. The induction of apoptosis is mediated through the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes. BCM has also been found to inhibit angiogenesis, which is the process of new blood vessel formation. Angiogenesis is crucial for the growth and spread of cancer cells, and the inhibition of angiogenesis can lead to the suppression of tumor growth.
実験室実験の利点と制限
BCM has several advantages for lab experiments. It is a potent and selective inhibitor of HDACs and has been extensively used in epigenetic studies. It has also been found to be a potential therapeutic agent for the treatment of various cancers. However, there are some limitations to the use of BCM in lab experiments. It is a toxic compound and must be handled with care. The synthesis of BCM is a multistep process that requires specialized equipment and expertise.
将来の方向性
There are several future directions for the use of BCM in scientific research. One potential application is in the development of new cancer therapies. BCM has been found to be a potent inhibitor of HDACs and has shown promising results in preclinical studies. Further research is needed to determine its efficacy in clinical trials. Another potential application is in the study of epigenetic modifications in various diseases. BCM can be used to study the role of HDACs in the regulation of gene expression in various diseases, including neurological disorders and autoimmune diseases. In conclusion, BCM is a promising compound that has significant potential applications in scientific research. Further research is needed to explore its full potential in various fields.
合成法
BCM can be synthesized through a multistep reaction process. The initial step involves the reaction of 2-chloro-4-methylbenzoic acid with thionyl chloride to produce 2-chloro-4-methylbenzoyl chloride. The second step involves the reaction of benzylamine with 2-chloro-4-methylbenzoyl chloride to produce N-benzyl-2-chloro-4-methylbenzamide. The final product is obtained by recrystallization of the crude product in ethanol.
特性
IUPAC Name |
N-benzyl-2-chloro-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO/c1-11-7-8-13(14(16)9-11)15(18)17-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJKXDCKZVDCTDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NCC2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-benzyl-5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5815026.png)

![methyl [3-methyl-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B5815031.png)


![N~1~,N~1~-dimethyl-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5815059.png)


![N-(5-chloro-2-methylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5815082.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenylbutanamide](/img/structure/B5815113.png)


